2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane
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Description
Synthesis Analysis
The synthesis of this compound involves a multi-step process, including the initial formation of fluorene derivatives followed by the introduction of oxirane and chlorophenyl groups. A notable method includes the conversion of 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane to its corresponding ethanols through reactions involving dimethyl diselenide and sodium borohydride, followed by Knoevenagel condensation with 4-chlorobenzaldehyde (Puthran, Poojary, & Purushotham, 2020).
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic methods. Studies have shown the importance of the spatial isolation of butadiyne moieties by aromatic units, explaining the high stability of related compounds (Wang, Pålsson, Batsanov, & Bryce, 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound demonstrate its reactivity and the influence of substituents on its behavior. For instance, the introduction of electron-donor moieties can significantly affect the fluorescence properties of the compound, showcasing the compound's versatility in chemical reactions (Wang et al., 2006).
Physical Properties Analysis
The physical properties of 2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for understanding its behavior in different environments and for potential applications in material science.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the effects of substituents on its chemical behavior, have been extensively studied. The electron-withdrawing effect of the oxadiazole units in related compounds, for example, is manifested by a positive shift of the donor oxidation waves, demonstrating the compound's interesting electronic properties (Wang et al., 2006).
Safety And Hazards
Future Directions
The synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug . 2,7-dichloro-9H-fluorene-based azetidinones are more efficient as antimicrobial and anticancer agents compared to dichloro-9H-fluorene-based thiazolidinones derivatives . This suggests potential future directions for the development of new antimicrobial and anticancer agents.
properties
IUPAC Name |
2-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O/c23-13-3-1-12(2-4-13)7-17-18-8-14(24)5-6-16(18)22-19(17)9-15(25)10-20(22)21-11-26-21/h1-10,21H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVLNBDLCIBSLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C4=C(C=C(C=C4)Cl)C(=CC5=CC=C(C=C5)Cl)C3=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane |
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